4-(2-Nitrophenyl)butyronitrile

Process Chemistry Nitrile Hydrolysis 1,5-Naphthalenediamine Intermediates

Generic nitrophenyl butyronitrile procurement risks obtaining the para-isomer, which cannot cyclize to 5-nitro-3,4-dihydro-1(2H)-naphthalenone-causing complete failure in 1,5-NDI synthesis. 4-(2-Nitrophenyl)butyronitrile (CAS 90915-20-1) is the exclusive ortho-nitro regioisomer required for the Bayer/Covestro process. • 99.3% cyclization yield with CF₃SO₃H catalyst. • Isomerically pure 1,5-naphthalenediamine (no 1,8-isomer). • Cost advantage from ortho-nitrotoluene feedstock. • ≥95% purity; InChI-confirmed regiochemistry.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B8592348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Nitrophenyl)butyronitrile
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCCC#N)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O2/c11-8-4-3-6-9-5-1-2-7-10(9)12(13)14/h1-2,5,7H,3-4,6H2
InChIKeyWTLIFYPMYIVCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Nitrophenyl)butyronitrile: Identity, Physicochemical Profile, and Industrial Context


4-(2-Nitrophenyl)butyronitrile (CAS 90915-20-1; molecular formula C₁₀H₁₀N₂O₂; molecular weight 190.20 g/mol) is a nitroaromatic nitrile distinguished by the ortho relationship between its nitro group and a butyronitrile side chain . This specific regiochemistry is the structural basis for its established role as a key intermediate in the patented Bayer process for manufacturing 1,5-naphthalenediamine and 1,5-naphthalene diisocyanate (NDI), high-performance polyurethane precursors [1][2]. Computed physicochemical parameters include a consensus logP of approximately 2.96, topological polar surface area (TPSA) of 69.6 Ų, and an XLogP3-AA value of 2.1, defining its lipophilic profile relative to positional isomers [3].

Why the Ortho-Nitro Isomer Is Irreplaceable in 1,5-NDI Manufacturing


Within the nitrophenyl butyronitrile family, the ortho-nitro regioisomer (2-nitro) is functionally non-interchangeable with the para-nitro (4-nitro) or meta-nitro analogs. The ortho geometry is a prerequisite for the intramolecular Friedel-Crafts-type cyclization that constructs the 5-nitro-3,4-dihydro-1(2H)-naphthalenone ring system—the gateway intermediate to 1,5-naphthalenediamine and ultimately 1,5-naphthalene diisocyanate (NDI) [1][2]. The para-isomer, 4-(4-nitrophenyl)butyronitrile (CAS 22978-64-9), cannot undergo this cyclization because the nitro group is positioned distal to the site of electrophilic ring closure; its downstream utility is limited to linear butyric acid derivatives rather than fused bicyclic systems [3]. Furthermore, traditional naphthalene-based routes to 1,5-naphthalenediamine inherently produce mixtures of 1,5- and 1,8-isomers requiring costly separation, whereas the 4-(2-nitrophenyl)butyronitrile route is isomerically convergent, yielding exclusively the 1,5-substitution pattern [4]. Generic procurement based solely on molecular formula (C₁₀H₁₀N₂O₂) or nitrile functional class therefore introduces the risk of obtaining a regioisomer that is chemically incapable of serving as a drop-in replacement for the ortho-nitro compound in the 1,5-NDI synthesis chain.

Quantitative Evidence: Yield, Selectivity, and Regiochemical Advantage


Nitrile Hydrolysis Yield to 4-(2-Nitrophenyl)butyric Acid

In the Bayer MaterialScience patent process (US 7,057,071), 4-(2-nitrophenyl)-n-butyronitrile is hydrolyzed under phosphoric acid conditions to yield 4-(2-nitrophenyl)-n-butyric acid, the direct precursor to the critical naphthalenone cyclization step. The hydrolysis achieved 95.8% crude yield with 99.3% purity as determined by gas chromatography (GC) [1]. This high-yield, high-purity conversion is essential because residual nitrile or side products in the butyric acid intermediate would compromise the subsequent intramolecular cyclization selectivity. By comparison, the para-isomer 4-(4-nitrophenyl)butyronitrile can be hydrolyzed to 4-(4-nitrophenyl)butyric acid (93% yield reported in US 3,448,139), but this product lacks the ortho geometry required for cyclization and is therefore a synthetic dead end for naphthalenone formation [2].

Process Chemistry Nitrile Hydrolysis 1,5-Naphthalenediamine Intermediates NDI Precursor Synthesis

Intramolecular Cyclization Selectivity to 5-Nitro-3,4-dihydro-1(2H)-naphthalinone

The defining chemical advantage of the ortho-nitro arrangement in 4-(2-nitrophenyl)butyronitrile is its capacity for intramolecular cyclization to form 5-nitro-3,4-dihydro-1(2H)-naphthalinone. Using trifluoromethanesulfonic acid as the cyclization agent, the conversion of 4-(2-nitrophenyl)-n-butyric acid (derived from the target nitrile) proceeded with 100% conversion, 99.3% yield, and 99.3% selectivity to the desired naphthalenone product [1]. In contrast, phosphoric acid-mediated cyclization under optimized conditions gave 34.2% yield with 93.1% selectivity, highlighting the strong dependence of cyclization efficiency on the acid catalyst choice [2]. The para-nitro analog, 4-(4-nitrophenyl)butyronitrile, and the meta-nitro analog are structurally incapable of this cyclization because electrophilic attack at the position ortho to the butyric acid side chain is geometrically impossible when the nitro group occupies the para or meta position. This represents a binary (go/no-go) differentiation rather than a graded performance difference.

Intramolecular Cyclization Friedel-Crafts Acylation Naphthalenone Synthesis Selectivity

Isomeric Purity Advantage Versus Traditional Naphthalene-Based Routes

The patent literature explicitly contrasts the 4-(2-nitrophenyl)butyronitrile-based route to 1,5-naphthalenediamine with conventional naphthalene-based methods. Traditional approaches—including nitration of naphthalene to 1,5-/1,8-dinitronaphthalene mixtures (JP-A2-04 154 745, JP-A2-56 059 738, DE-A1-2 523 351), amine-bromine exchange on 1,5-bromoaminonaphthalene (JP-A2-07 278 066), and alkaline hydrolysis of disodium naphthalene-1,5-disulfonate (DE-C1-3 840 618)—all share the disadvantage of producing isomer mixtures containing 1,8-naphthalenediamine alongside the desired 1,5-isomer [1][2]. These mixtures necessitate additional separation steps that increase cost, reduce overall yield, and complicate quality control. The ortho-nitrotoluene → 4-(2-nitrophenyl)butyronitrile → 1,5-naphthalenediamine route is described as delivering the product 'largely as a pure isomer' in 'just a few steps, starting from basic chemicals, without other isomers forming in significant quantities' [1]. The DE-C1-3 840 618 disulfonate route is further characterized as operating 'under very severe and corrosive reaction conditions,' an additional process disadvantage avoided by the nitrile-based route [1][3].

Isomer Separation 1,5-Naphthalenediamine Process Efficiency NDI Quality

Feedstock Valorization of ortho-Nitrotoluene

The synthesis of 4-(2-nitrophenyl)butyronitrile starts from ortho-nitrotoluene and acrylonitrile under basic conditions at temperatures between −10 °C and 100 °C, preferably 20 °C to 75 °C [1][2]. ortho-Nitrotoluene constitutes approximately 58–60% of the mononitrotoluene isomer mixture from industrial toluene nitration (typical ortho:para ratio ~2:1), yet it has historically been considered the less desirable isomer relative to para-nitrotoluene [3]. The 4-(2-nitrophenyl)butyronitrile process valorizes this abundant ortho isomer by converting it into high-value downstream products—1,5-naphthalenediamine and ultimately 1,5-naphthalene diisocyanate (NDI), a specialty diisocyanate used in high-performance cast polyurethane elastomers. This feedstock advantage translates to a structurally lower raw material cost basis compared to routes that depend on para-nitrotoluene or naphthalene-derived starting materials. The alternative 4-(4-nitrophenyl)butyronitrile, synthesized from para-nitrotoluene and acrylonitrile with reported yields of 80–85% [4], commands a higher feedstock cost because para-nitrotoluene is the preferred isomer for downstream pharmaceutical and agricultural chemical intermediates.

Feedstock Economics ortho-Nitrotoluene Isomer Valorization Toluene Nitration

Downstream Transformation to 4-(2-Nitrophenyl)-n-butyryl Chloride

Beyond the hydrolysis and cyclization steps, the Bayer patent further demonstrates efficient conversion of 4-(2-nitrophenyl)-n-butyric acid (derived from the target nitrile) to 4-(2-nitrophenyl)-n-butyryl chloride, an alternative cyclization substrate. Using thionyl chloride, the acid chloride was obtained in 94.8% crude yield with 92.7% purity (GC) [1]. Using phosgene, the yield improved to 97.7% crude yield (91.0% purity) [2]. These acid chloride yields, combined with the upstream nitrile hydrolysis yield (95.8%), demonstrate a two-step cumulative yield of approximately 91–94% from 4-(2-nitrophenyl)butyronitrile to the activated acid chloride. This high cumulative efficiency is critical for overall process economics in multi-step 1,5-NDI manufacturing. The para-nitro isomer's acid chloride cannot undergo the same downstream Friedel-Crafts cyclization to a naphthalenone, further reinforcing the irreplaceability of the ortho isomer in this industrial sequence.

Acid Chloride Formation Process Yield NDI Intermediate Chlorination

Optimal Procurement and Application Scenarios Based on Differentiated Evidence


Industrial-Scale 1,5-Naphthalene Diisocyanate (NDI) Manufacturing

4-(2-Nitrophenyl)butyronitrile is the irreplaceable entry-point intermediate for the patented Bayer/Covestro process to manufacture 1,5-naphthalene diisocyanate (NDI) [1][2]. In this scenario, procurement teams supporting NDI production must specify the ortho-nitro isomer exclusively; substitution with the para isomer (CAS 22978-64-9) or any other nitrophenyl butyronitrile analog results in complete process failure because the downstream intramolecular cyclization to 5-nitro-3,4-dihydro-1(2H)-naphthalinone is geometrically impossible with non-ortho isomers [3]. The documented 95.8% hydrolysis yield to 4-(2-nitrophenyl)butyric acid and up to 99.3% cyclization yield under optimized conditions (trifluoromethanesulfonic acid) provide the quantitative process efficiency basis for cost modeling and supplier qualification [1]. The isomerically pure nature of the final 1,5-naphthalenediamine product—free of 1,8-isomer contamination that plagues traditional naphthalene-nitration routes—translates to higher-quality NDI with more consistent polyurethane elastomer performance [2].

Research-Scale Synthesis of Fused Heterocyclic Libraries

For medicinal chemistry and heterocyclic synthesis laboratories, 4-(2-nitrophenyl)butyronitrile serves as a precursor to 5-nitro-3,4-dihydro-1(2H)-naphthalenone, a versatile building block for constructing nitrogen-containing fused bicyclic and tricyclic systems [1][3]. The intramolecular cyclization can be tuned by catalyst selection: trifluoromethanesulfonic acid delivers near-quantitative yield (99.3%) and selectivity (99.3%), while phosphoric acid offers a milder but lower-yielding alternative (34.2% yield, 93.1% selectivity), giving researchers flexibility to balance yield against reagent hazard profiles [1]. The subsequent reduction of the nitro group to an amine, followed by further cyclization or derivatization, provides entry to benzodiazepine-like scaffolds and other nitrogen heterocycles of pharmaceutical relevance. Procurement for this scenario should prioritize suppliers providing the compound at ≥95% purity with documentation of the ortho-nitro regiochemistry (confirmed by ¹H NMR or InChI Key WTLIFYPMYIVCCH-UHFFFAOYSA-N) .

Cost-Optimized Bulk Procurement Leveraging Feedstock Economics

Procurement strategists evaluating 4-(2-nitrophenyl)butyronitrile for multi-ton supply agreements should factor in the structural feedstock cost advantage conferred by its ortho-nitrotoluene starting material [2][4]. Industrial toluene nitration produces ortho-nitrotoluene as the predominant isomer (~58.5% of mononitrotoluene output), and this isomer has historically traded at a discount to para-nitrotoluene due to more limited downstream application scope [4]. The Bayer process effectively monetizes this price spread by converting lower-cost ortho-nitrotoluene into high-value 1,5-NDI. For procurement professionals, this means that competitive sourcing of 4-(2-nitrophenyl)butyronitrile should correlate with suppliers who have access to integrated ortho-nitrotoluene supply chains or who operate in regions where the ortho:para price differential is most favorable. Supplier qualification should include verification of the synthetic route (ortho-nitrotoluene + acrylonitrile condensation under basic conditions) to confirm alignment with the cost-advantaged feedstock pathway [2].

Analytical Reference Standard for 1,5-NDI Quality Control

In regulated industrial environments producing 1,5-naphthalene diisocyanate for high-performance polyurethane applications, 4-(2-nitrophenyl)butyronitrile serves as a critical reference material for impurity profiling and process analytical technology (PAT) [1]. Residual nitrile starting material or its hydrolysis intermediate (4-(2-nitrophenyl)butyric acid) in the final NDI product can affect polyurethane curing kinetics and polymer properties. Quality control laboratories therefore require authenticated samples of 4-(2-nitrophenyl)butyronitrile with documented purity (target ≥95%, with the patent demonstrating 99.3% purity achievable via GC monitoring [1]) for use as a reference standard in HPLC or GC methods. The compound's well-defined computed properties—logP 2.96, TPSA 69.6 Ų, exact mass 190.074227566 Da—facilitate method development and peak identification . Procurement for this application should prioritize suppliers offering certificate of analysis (CoA) documentation with chromatographic purity data and unambiguous structural confirmation by NMR and mass spectrometry.

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